molecular formula C17H24O3 B8364571 Ethyl 3-methyl-2-(3,5-dimethylphenylacetyl)butanoate

Ethyl 3-methyl-2-(3,5-dimethylphenylacetyl)butanoate

Cat. No.: B8364571
M. Wt: 276.4 g/mol
InChI Key: ZQKRZKHUUHSODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methyl-2-(3,5-dimethylphenylacetyl)butanoate is a useful research compound. Its molecular formula is C17H24O3 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

ethyl 4-(3,5-dimethylphenyl)-3-oxo-2-propan-2-ylbutanoate

InChI

InChI=1S/C17H24O3/c1-6-20-17(19)16(11(2)3)15(18)10-14-8-12(4)7-13(5)9-14/h7-9,11,16H,6,10H2,1-5H3

InChI Key

ZQKRZKHUUHSODU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)CC1=CC(=CC(=C1)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of Zn powder (31.5 g, 0.48 mol) in tetrahydrofuran (300 ml) was boiled under reflux, and then it was added thereto a few drops of ethyl 2-bromo-3-methylbutanoate to initiate the reaction. After 45 mn under reflux and under magnetic stirring, it was added thereto 3,5-dimethylphenylethanenitrile (13.2 g, 91 mmol), and then, dropwise, the remainder of ethyl 2-bromo-3-methylbutanoate (in total 19.1 g, 91 mmol). The ebullition was maintained for 15 mn, the mixture was then cooled, and then it was added thereto tetrahydrofuran (500 ml) and a 50% aqueous potassium carbonate solution (100 ml). After 45 mn under vigorous stirring, the organic phase was separated by decantation and the aqueous phase was washed with tetrahydrofuran (2×100 ml). The collected organic phases were treated with 10% aqueous hydrochloric acid solution (300 ml) for 45 mn. After elimination of tetrahydrofuran by distillation under reduced pressure, the residue was taken again with dichloromethane (300 ml), and the organic phase was washed with a saturated sodium monohydrogenocarbonate solution (100 ml), dried over magnesium sulfate and concentrated. The distillation of the residue (134° C., 10−1 mmHg) gave ethyl 3-methyl-2-(3,5-dimethylphenylacetyl)butanoate (13.2 g, 52%).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
31.5 g
Type
catalyst
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

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